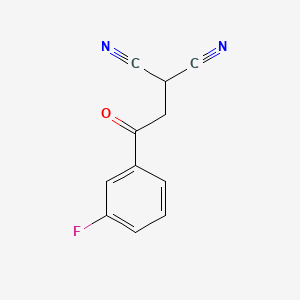

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile

Description

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile is a malononitrile derivative featuring a 3-fluorophenyl group attached to a ketone-bearing ethyl chain. Its molecular formula is C₁₁H₇FN₂O, with an average molecular mass of approximately 202.19 g/mol (inferred from structural analogs in and ). The compound’s structure combines electron-withdrawing malononitrile (-C(CN)₂) and fluorine substituents, which influence its electronic properties and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-[2-(3-fluorophenyl)-2-oxoethyl]propanedinitrile |

InChI |

InChI=1S/C11H7FN2O/c12-10-3-1-2-9(5-10)11(15)4-8(6-13)7-14/h1-3,5,8H,4H2 |

InChI Key |

REYNTASKUYMXDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Reactants :

- 3-Fluoroacetophenone (1.0 eq)

- Malononitrile (1.2 eq)

- Catalyst : Ammonium acetate (10 mol%) or DBU-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@propyl@DBU).

- Solvent : Ethanol, toluene, or 1-butanol under reflux.

- Temperature : 80–110°C for 6–12 hours.

- Yield : 70–85% after recrystallization.

Mechanistic Insight :

The base deprotonates malononitrile, enabling nucleophilic attack on the carbonyl carbon of 3-fluoroacetophenone. The resulting β-keto nitrile intermediate undergoes dehydration to form the α,β-unsaturated dinitrile.

Alternative Synthesis via Cyanoethylation

A less common approach involves cyanoethylation of 3-fluorophenylglyoxal derivatives. This method is noted for its compatibility with sensitive functional groups.

Key Steps:

- Synthesis of 3-Fluorophenylglyoxal : Oxidation of 3-fluoroacetophenone using SeO₂ or CrO₃.

- Reaction with Malononitrile :

Advantages : Avoids high-temperature conditions, reducing side reactions.

Catalytic Reductive Cyclization Methods

While primarily used for downstream pyrrole synthesis, reductive cyclization techniques provide insights into stabilizing the malononitrile intermediate.

Representative Protocol:

- Substrate : 2-(3-Fluorophenyl)-2-oxoethyl chloride.

- Reagents : Malononitrile (1.2 eq), Raney Ni (0.2 eq), NaH₂PO₂ (reducing agent).

- Solvent : Acetic acid/THF (3:1 v/v) at 40–50°C.

- Yield : 38–45% for the malononitrile intermediate.

Limitations : Competitive reduction of the ketone group necessitates careful stoichiometric control.

Comparative Analysis of Methods

Challenges and Innovations

Purity and Byproduct Management

Chemical Reactions Analysis

Types of Reactions: 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The malononitrile moiety can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Malononitrile Derivatives

Key Observations :

Substituent Effects: The 3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 2-[(3-fluorophenyl)methylidene]malononitrile (), where the benzylidene group enables extended π-conjugation. Ketone vs.

Electronic Properties :

- Fluorine substituents lower the LUMO energy, improving electron-accepting capacity. This is critical in PCMD1 (), where fluorine and carbazole groups optimize charge transfer for photovoltaic applications.

Biological Activity

2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile is a compound of interest in pharmaceutical research, particularly noted for its role as an impurity in the synthesis of Vonoprazan, a drug used for treating acid-related gastrointestinal disorders. This compound exhibits various biological activities that warrant further investigation.

- Chemical Formula : C12H10FNO2

- Molecular Weight : 221.22 g/mol

- CAS Number : 312307-38-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial and antifungal properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Recent studies have demonstrated that compounds related to malononitriles exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values below 1 µg/mL against several pathogenic bacteria, indicating strong antibacterial potential.

Table 1: Antibacterial Activity of Malononitrile Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <1 |

| Escherichia coli | <1 | |

| Pseudomonas aeruginosa | <1 |

These results suggest that the compound may disrupt bacterial cell membrane integrity, a common mechanism among antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been noted for antifungal activity. Research indicates that compounds with similar structural motifs can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Malononitrile Derivatives

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | <10 |

| Aspergillus niger | <10 |

These findings highlight the potential for developing antifungal agents based on malononitrile derivatives .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Disruption of Membrane Integrity : Similar compounds have been observed to alter membrane permeability, leading to cell lysis.

- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of several malononitrile derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -

Fungal Resistance Mechanisms :

Another research effort focused on understanding how fungal pathogens develop resistance to antifungal agents. The study found that compounds like this compound could potentially overcome resistance mechanisms by targeting multiple pathways within fungal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(2-(3-Fluorophenyl)-2-oxoethyl)malononitrile, and how can reaction conditions be optimized?

- Answer : The compound is often synthesized via Knoevenagel condensation or as a byproduct in heterocyclic synthesis. For example, in the unintentional synthesis of related malononitrile derivatives, refluxing precursors (e.g., substituted acetophenones and malononitrile) in ethanol with catalytic triethylamine yielded crystalline products . Optimization involves adjusting solvent polarity (e.g., THF vs. ethanol), catalyst loading (e.g., 0.2 mmol amino catalysts), and reaction time (e.g., 110 hours for cycloaddition reactions) to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Answer :

- IR-LD Spectroscopy : Assigns vibrational modes of nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups. Orientation in nematic liquid crystals resolves overlapping bands for precise functional group identification .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 11.901 Å, b = 6.489 Å, c = 14.424 Å, β = 100.14°) reveal bond lengths (C–F: 1.35 Å, C≡N: 1.15 Å) and intermolecular interactions (C–H···N, C–H···π) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Answer : Hybrid functionals (e.g., B3LYP, CAM-B3LYP) with 6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV) to assess electron-accepting capability. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects (PCM model) and charge-transfer analysis further explain its role in organic semiconductors .

Q. What role does the 3-fluorophenyl group play in crystal packing and supramolecular interactions?

- Answer : Fluorine’s electronegativity enhances dipole-dipole interactions, while its small size minimizes steric hindrance. In crystal structures, weak C–H···F contacts (2.7–3.0 Å) and π-stacking (3.5 Å interplanar distance) stabilize layered arrangements. Comparative studies with chloro- or methoxy-substituted analogs show reduced symmetry (monoclinic vs. triclinic) due to fluorine’s directional interactions .

Q. How can this compound be tailored for use in organic photovoltaics (OPVs) or non-linear optics (NLO)?

- Answer : Modifying the malononitrile core with electron-withdrawing groups (e.g., –CF₃, –CN) lowers LUMO levels (−3.8 eV), enhancing electron mobility in OPVs. DFT-guided design of A–D–A architectures (acceptor-donor-acceptor) with dithienonaphthalene donors achieves absorption maxima at 600–800 nm, ideal for near-infrared applications . For NLO, hyperpolarizability (β) calculations using CAM-B3LYP predict strong second-harmonic generation (SHG) responses due to asymmetric charge distribution .

Q. What strategies are effective for evaluating biological activity of this compound, given structural analogs?

- Answer :

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like EGFR or tubulin assesses binding affinity (ΔG < −8 kcal/mol). QSAR models correlate substituent effects (e.g., fluorine’s lipophilicity) with cytotoxicity .

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC₅₀ values. Fluorinated analogs often show enhanced permeability and metabolic stability compared to chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.